molecular formula C8H14O3 B12856280 (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one

(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one

Cat. No.: B12856280
M. Wt: 158.19 g/mol
InChI Key: YSEVXTPQLOXXKJ-ZCFIWIBFSA-N
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Description

(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is a chiral compound with a furanone backbone. This compound is notable for its unique structure, which includes a hydroxyl group and two ethyl groups attached to the furan ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as diethyl malonate and 2,3-dihydrofuran.

    Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride (NaH) to deprotonate the diethyl malonate, followed by a nucleophilic addition to the 2,3-dihydrofuran.

    Chiral Catalysts: To achieve the (S)-configuration, chiral catalysts or chiral auxiliaries may be employed during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis.

    Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of 4,4-Diethyl-3-oxodihydrofuran-2(3H)-one.

    Reduction: Formation of 4,4-Diethyl-3,4-dihydroxydihydrofuran-2(3H)-one.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

    Binding Interactions: The hydroxyl group and the furanone ring play crucial roles in binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one: Lacks the (S)-configuration, leading to different stereochemical properties.

    4,4-Dimethyl-3-hydroxydihydrofuran-2(3H)-one: Contains methyl groups instead of ethyl groups, affecting its chemical reactivity and biological activity.

    4,4-Diethyl-3-oxodihydrofuran-2(3H)-one: An oxidized derivative with a ketone group instead of a hydroxyl group.

Uniqueness

(S)-4,4-Diethyl-3-hydroxydihydrofuran-2(3H)-one is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(3S)-4,4-diethyl-3-hydroxyoxolan-2-one

InChI

InChI=1S/C8H14O3/c1-3-8(4-2)5-11-7(10)6(8)9/h6,9H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

YSEVXTPQLOXXKJ-ZCFIWIBFSA-N

Isomeric SMILES

CCC1(COC(=O)[C@H]1O)CC

Canonical SMILES

CCC1(COC(=O)C1O)CC

Origin of Product

United States

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